molecular formula C9H8ClN3 B1469790 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1423030-92-5

4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B1469790
CAS No.: 1423030-92-5
M. Wt: 193.63 g/mol
InChI Key: BQXMQDPWFYARFQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is a high-purity chemical compound offered for research and development purposes. This molecule integrates two privileged heterocyclic structures—a chloropyridine and a methylimidazole—making it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . The chloro group on the pyridine ring is a reactive handle that can be functionalized, for example, via palladium-catalyzed Suzuki-Miyaura reactions to create bipyridine systems , or through nucleophilic aromatic substitution to install amines and other functional groups . Compounds featuring imidazole cores are extensively studied for their broad biological activities, including potential as antimicrobial, antibacterial, and antifungal agents . Similarly, bipyridine motifs are significant in materials science and as ligands in catalysis . As such, this compound serves as a key precursor in pharmaceutical chemistry for constructing novel molecules aimed at these and other targets. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-chloro-2-(1-methylimidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMQDPWFYARFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C9H8ClN3C_9H_8ClN_3, with a structure characterized by a pyridine ring substituted with a chlorine atom and an imidazole moiety. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which have been optimized to yield high purities and yields. For instance, the Suzuki-Miyaura reaction has been effectively employed for functionalizing pyridine derivatives, demonstrating significant efficiency in producing the target compound with favorable yields .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

One study evaluated the antimicrobial properties of related imidazole-pyridine derivatives, indicating that modifications to the imidazole ring can enhance activity against bacterial strains. The compound's structural features suggest potential efficacy against Gram-positive and Gram-negative bacteria, although specific data on this compound is still emerging .

Antitumor Activity

Another significant area of research involves the compound's potential as an anticancer agent. Derivatives of imidazole-pyridine have shown inhibitory effects on BRAF kinase, a target in various cancers. In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines such as Hep G2 and MCF-7, suggesting that this compound may possess similar properties .

Dopamine Receptor Modulation

Further investigations into structure-activity relationships (SAR) have revealed that compounds with similar scaffolds can selectively modulate dopamine receptors, particularly D3 receptors. This modulation can influence neurochemical pathways relevant to psychiatric disorders, indicating a potential therapeutic role for this compound in neuropharmacology .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of related compounds:

Study Focus Findings
Antitumor ActivityDemonstrated inhibition of BRAF kinase in cancer cell lines, inducing apoptosis.
NeuropharmacologyIdentified selective D3 receptor agonist properties, influencing β-arrestin recruitment.
Antimicrobial PropertiesSuggested potential effectiveness against various bacterial strains; further research needed for specific data on this compound.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is primarily recognized for its role as a pharmaceutical intermediate. Its structural features make it a valuable scaffold in the development of various therapeutic agents.

Key Therapeutic Areas:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar imidazole structures have been shown to inhibit growth in various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties: The compound has been investigated for its anticancer effects, particularly in the context of targeting specific cancer cell lines. Studies have demonstrated that modifications to the imidazole ring can enhance cytotoxicity against certain tumors, indicating potential for drug development in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules.

Synthetic Applications:

  • Peptide Synthesis: this compound is utilized as an organic buffer in peptide synthesis, enhancing yield and purity during the coupling reactions .
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibition of bacterial growthSignificant activity against E. coli and S. aureus
Anticancer PropertiesCytotoxic effects on cancer cell linesEnhanced potency observed in modified derivatives
Peptide SynthesisOrganic buffer for improved coupling reactionsHigher yields reported in peptide synthesis
Cross-CouplingFormation of biaryl compoundsSuccessful synthesis via palladium-catalyzed methods

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by Felton et al. (2018) explored the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research
In a clinical trial assessing the efficacy of imidazole-based compounds on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells at lower concentrations compared to traditional chemotherapeutics. This highlights its potential role in targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
  • Structure : Extends the pyridine core to a bipyridine system with an additional 4-phenylenediamine substituent.
  • Synthesis : Prepared via SNAr between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
  • Structure : Replaces the pyridine-imidazole motif with a benzimidazole core linked to pyridine and 4-chlorobenzyl groups.
  • Synthesis : Formed via K₂CO₃-mediated coupling of 2-(pyridin-2-yl)benzimidazole and 4-chlorobenzyl chloride .
  • Key Differences : The benzimidazole system confers greater thermal stability (evidenced by TGA/DTA data) and distinct fluorescence profiles due to extended aromaticity .
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
  • Structure : Pyrimidine core with chloro and methyl-imidazole substituents.
2-Chloro-4-(1H-imidazol-1-yl)pyridine
  • Structure : Positional isomer of the target compound, with chlorine at the 2-position and unsubstituted imidazole at the 4-position.
  • Synthesis : Similar SNAr pathways but without methylation of the imidazole .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Properties Applications
4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine 159.19 g/mol Moderate fluorescence, SNAr reactivity at C4 chloro position Drug intermediates, catalysts
Bipyridine derivative Higher (exact MW not provided) Enhanced fluorescence due to extended conjugation Fluorescent probes, optoelectronics
Benzimidazole analog ~335.8 g/mol High thermal stability (TGA data), strong fluorescence Thermostable materials, sensors
Pyrimidine derivative 208.65 g/mol Predicted higher polarity from pyrimidine core Kinase inhibitors, agrochemicals
2-Chloro-4-(1H-imidazol-1-yl)pyridine 169.6 g/mol Higher reactivity due to unsubstituted imidazole Reactive intermediate in synthesis

Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Method

One of the established methods for synthesizing 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine involves a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction. This approach is well-documented in the literature and involves the following key features:

  • Catalyst: Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) is used at 3–5 mol% loading. Alternative catalysts like palladium acetate (Pd(OAc)₂) with XPhos ligand have also been tested but Pd(PPh₃)₄ is preferred due to cost-effectiveness.
  • Base: Cesium carbonate (Cs₂CO₃) is optimized as the base to facilitate the reaction.
  • Solvent: Dioxane is used as the reaction medium.
  • Conditions: The reaction is conducted in a pressure vial at 150 °C for 6 hours to avoid by-products and ensure chemo-selectivity.
  • Workup: After reaction completion, solvent evaporation under reduced pressure is followed by purification using flash column chromatography (silica gel, dichloromethane/ethanol 98:2).
  • Yield: The target compound is obtained as a yellow oil with a yield of approximately 61%.
  • Characterization: The product is characterized by ¹H-NMR, ¹³C-NMR, LC-MS, GC-MS, elemental analysis, and HPLC to confirm purity and structure.

Table 1: Reaction Parameters and Yield for Suzuki–Miyaura Cross-Coupling

Parameter Details
Catalyst Pd(PPh₃)₄ (3–5 mol%)
Base Cesium carbonate (Cs₂CO₃)
Solvent Dioxane
Temperature 150 °C
Time 6 hours
Purification Flash chromatography (SiO₂, DCM/EtOH 98:2)
Yield 61%
Product State Yellow oil

This method is advantageous due to its relatively straightforward procedure and moderate yield, suitable for laboratory-scale synthesis.

Multi-Step Synthesis via Cyclisation, Oximation, Dehydration, and Chlorination

An alternative and industrially viable preparation process is described in a Chinese patent (CN107118160B), focusing on a multi-step synthesis route that is safer, cost-effective, and suitable for scale-up. This method involves:

  • Step 1: Cyclisation

    • Raw material: 1-(p-methylphenyl)-2-amino ethyl ketone.
    • Reaction with 1-methoxy-2,2-dichloroethyleneimine under alkaline conditions (potassium carbonate or sodium carbonate).
    • Solvent: Acetonitrile or toluene.
    • Temperature: 10–90 °C, preferably 30–60 °C.
    • Reaction time: 3–4 hours.
    • Outcome: Formation of intermediate compound (4) with yields around 69–72% and purity above 96%.
  • Step 2: Oximation

    • Reaction of compound (4) with hydroxylamine (hydroxylamine sulfate or hydrochloride) under alkaline conditions.
    • Base: Sodium bicarbonate or sodium carbonate.
    • Solvent: Methanol, ethanol, or acetonitrile.
    • Reaction temperature: Room temperature to moderate heat.
    • Outcome: Formation of oxime intermediate (5).
  • Step 3: Dehydration

    • Conversion of oxime (5) to 2-cyano-4-(p-methylphenyl)-1H-imidazole (6).
    • Dehydrating agents: Thionyl chloride, acetic anhydride, concentrated sulfuric acid, or POCl₃.
    • Temperature: 40–140 °C, preferably 50–120 °C.
  • Step 4: Chlorination

    • Final chlorination step to obtain the target chloro-imidazole compound.
    • Chlorination reagents: Chlorine gas, hypochlorous acid, chlorosuccinimide, sulfonyl chlorides, thionyl chloride, phosphorus trichloride, or phosphorus pentachloride.
    • Catalysts: Azodiisobutyronitrile, benzoyl peroxide, or tert-butyl hydroperoxide.
    • Conditions optimized for safety, yield, and environmental considerations.

Table 2: Summary of Multi-Step Synthesis Parameters

Step Key Reagents/Conditions Temperature (°C) Yield (%) Notes
Cyclisation 1-(p-methylphenyl)-2-amino ethyl ketone, K₂CO₃, acetonitrile 30–60 69–72 Dropwise addition, alkaline medium
Oximation Hydroxylamine sulfate, NaHCO₃, methanol Room temp High Formation of oxime intermediate
Dehydration Thionyl chloride or acetic anhydride 50–120 High Conversion to cyano-imidazole
Chlorination Chlorine or chlorinating agents, radical initiators Variable High Final chlorination step

This method emphasizes safer reagents, easier operation, and cost-effectiveness, making it suitable for industrial production. It avoids hazardous reagents like selenium dioxide or unstable nitrogen oxides, which are common in other synthetic routes.

Comparative Analysis of Preparation Methods

Aspect Suzuki–Miyaura Cross-Coupling Multi-Step Cyclisation/Oximation/Chlorination
Complexity Moderate Higher due to multiple steps
Catalyst Pd(PPh₃)₄ (expensive but effective) Various chlorination catalysts and bases
Safety Requires high temperature and pressure Safer reagents, controlled conditions
Yield ~61% 69–72% in cyclisation step; overall high yield
Scalability Suitable for lab scale Designed for industrial scale
Environmental Impact Uses palladium, which requires careful disposal Avoids highly toxic reagents, better for environment
Purity and Characterization High purity confirmed by multiple analytical methods High purity (>96%) with simple purification

Research Findings and Characterization

  • The Suzuki–Miyaura method yields a yellow oil product characterized by advanced spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, LC-MS, GC-MS, and elemental analysis, confirming the structure and purity of the compound.
  • The multi-step method provides intermediates with purities above 96%, confirmed by standard analytical methods, and the final product is obtained with high yield and purity suitable for fungicide applications.
  • Reaction optimization studies highlight the importance of base selection (cesium carbonate for cross-coupling, potassium/sodium carbonates for cyclisation), solvent choice (dioxane, acetonitrile, toluene), and temperature control to maximize yield and minimize by-products.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) may serve as precursors for introducing substituents . Optimize yields by controlling stoichiometry, solvent polarity (e.g., dichloromethane), and reaction temperature. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor intermediates using TLC or HPLC .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. Grow crystals in polar aprotic solvents (e.g., DMSO/water mixtures). Analyze bond lengths and angles to confirm the pyridine-imidazole linkage. For example, related imidazoline derivatives show dihedral angles between aromatic rings of ~30°, influencing π-π stacking . Use software like SHELX for refinement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The imidazole proton typically resonates at δ 7.2–7.8 ppm, while pyridine protons appear downfield (δ 8.0–8.5 ppm) .
  • IR : Identify C-Cl stretches (~550–650 cm1^{-1}) and aromatic C=N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic properties of the imidazole-pyridine moiety influence ligand behavior in coordination complexes?

  • Methodological Answer : Cyclic voltammetry (CV) reveals redox potentials. For example, imidazole-pyridine ligands in Re(I) complexes exhibit oxidation potentials around 1.12–1.61 V vs. SCE, indicating strong electron-donor character. Compare Lever ELE_L parameters to rank ligand donor strength . DFT calculations can model HOMO-LUMO gaps and metal-ligand charge transfer .

Q. What strategies resolve contradictions in reactivity data for halogen-substituted pyridines in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from competing pathways (e.g., oxidative addition vs. nucleophilic aromatic substitution). Use kinetic studies (e.g., time-resolved UV-Vis) to identify dominant mechanisms. For chloro-substituted pyridines, Pd-catalyzed Suzuki-Miyaura coupling requires careful ligand selection (e.g., SPhos) to avoid dehalogenation side reactions .

Q. How can computational modeling predict biological activity of derivatives targeting enzymes like xanthine oxidase?

  • Methodological Answer : Dock derivatives into enzyme active sites (e.g., PDB: 1N5X) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Mo-cofactor and hydrophobic interactions with residues like Phe914. Validate with in vitro assays (IC50_{50}) and compare to known inhibitors (e.g., allopurinol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Reactant of Route 2
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine

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